9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride
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Overview
Description
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is a compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse biological activities, including antischistosomal and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride typically involves the reaction of thioxanthen-9-one with diethylamine and 2-propyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthen-9-one derivatives.
Reduction: Reduction reactions can convert thioxanthen-9-one derivatives back to thioxanthenes.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chloride hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various thioxanthene derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: Studied for its potential antischistosomal and anticancer properties.
Medicine: Investigated for its ability to inhibit DNA synthesis and mammalian topoisomerase type II.
Industry: Utilized in the manufacturing of paints and as a sensitizer in various industrial processes.
Mechanism of Action
The exact mechanism of action of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is not fully understood. it is believed to exert its effects by inhibiting DNA synthesis and mammalian topoisomerase type II. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lucanthone (Miracil D): Known for its antischistosomal and anticancer properties.
Hycanthone (Etrenol): Another thioxanthene derivative with similar biological activities.
Uniqueness
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is unique due to its specific diethylamino and propyl substituents, which may confer distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Properties
CAS No. |
78280-48-5 |
---|---|
Molecular Formula |
C20H26ClNOS |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
9-[1-(diethylamino)propan-2-yl]thioxanthen-9-ol;hydrochloride |
InChI |
InChI=1S/C20H25NOS.ClH/c1-4-21(5-2)14-15(3)20(22)16-10-6-8-12-18(16)23-19-13-9-7-11-17(19)20;/h6-13,15,22H,4-5,14H2,1-3H3;1H |
InChI Key |
GOQHWESKHXUDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C1(C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Origin of Product |
United States |
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